4-(6-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine
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Overview
Description
4-(6-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine is a complex organic compound that features a combination of piperazine, pyrimidine, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine ring, and finally, the attachment of the morpholine group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(6-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-(6-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: It has potential as a pharmacophore in the development of new therapeutic agents.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(6-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often depend on the specific application, such as inhibiting an enzyme in a biochemical pathway or binding to a receptor to elicit a biological response.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine, pyrimidine, and morpholine derivatives that share structural features with 4-(6-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H25F2N5O |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-[6-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C20H25F2N5O/c1-15-23-19(13-20(24-15)27-6-8-28-9-7-27)26-4-2-25(3-5-26)14-16-10-17(21)12-18(22)11-16/h10-13H,2-9,14H2,1H3 |
InChI Key |
IWCWBJXJQHTJSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
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